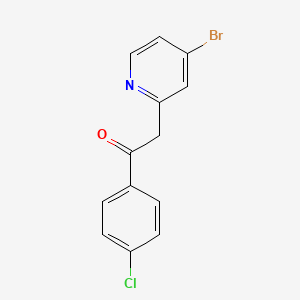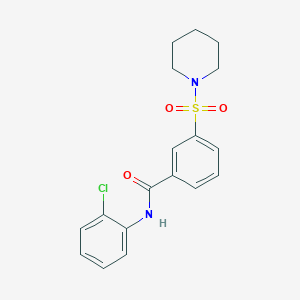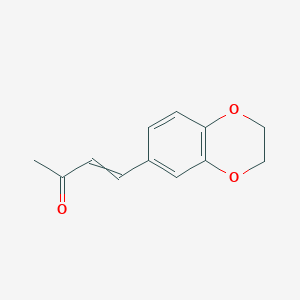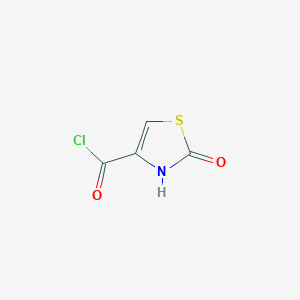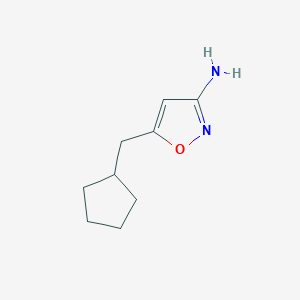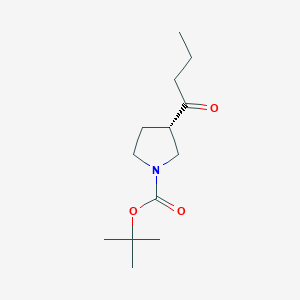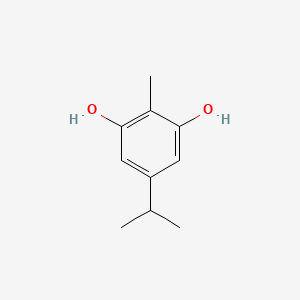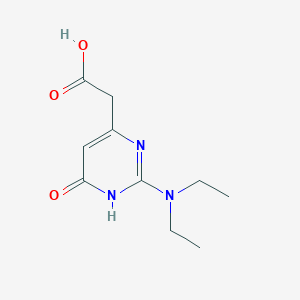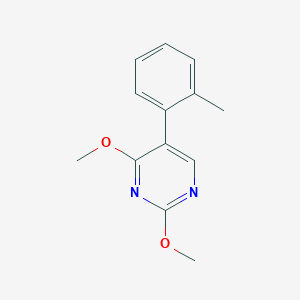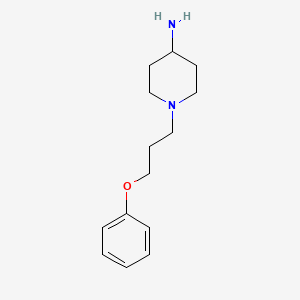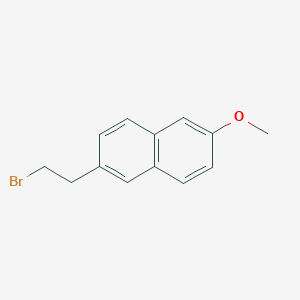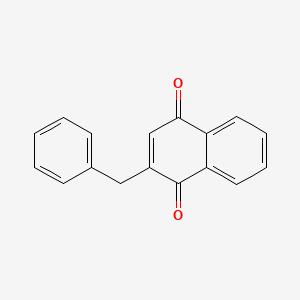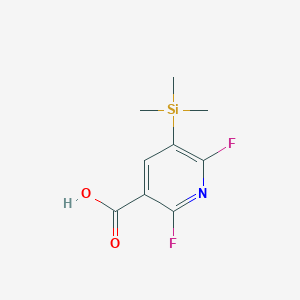
3-(3-Hydroxypropynyl)-benzylamine
概要
説明
3-(3-Hydroxypropynyl)-benzylamine is an organic compound with a unique structure that combines an alkyne functional group with an aminomethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropynyl)-benzylamine typically involves the reaction of propargyl alcohol with a suitable aminomethylphenyl derivative. One common method is the copper-catalyzed addition of formaldehyde to acetylene, followed by further functionalization to introduce the aminomethylphenyl group . The reaction conditions often include the use of a base such as sodium hydroxide and a copper catalyst to facilitate the addition reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(3-Hydroxypropynyl)-benzylamine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
科学的研究の応用
3-(3-Hydroxypropynyl)-benzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block for polymers and other advanced materials
作用機序
The mechanism of action of 3-(3-Hydroxypropynyl)-benzylamine involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The aminomethylphenyl group can interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects .
類似化合物との比較
Similar Compounds
Propargyl alcohol: A simpler alkyne alcohol with similar reactivity but lacking the aminomethylphenyl group.
1-Phenyl-2-propyn-1-ol: Contains a phenyl group instead of an aminomethylphenyl group, leading to different reactivity and applications.
3-Phenyl-2-propyn-1-ol: Another phenyl-substituted alkyne alcohol with distinct properties and uses.
Uniqueness
3-(3-Hydroxypropynyl)-benzylamine is unique due to the presence of both an alkyne and an aminomethylphenyl group, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
793695-91-7 |
|---|---|
分子式 |
C10H11NO |
分子量 |
161.20 g/mol |
IUPAC名 |
3-[3-(aminomethyl)phenyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C10H11NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7,12H,6,8,11H2 |
InChIキー |
JZQFSQRVZXRYAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C#CCO)CN |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
